molecular formula C32H36N4Ni B1367441 Etioporphyrin I nickel

Etioporphyrin I nickel

Cat. No.: B1367441
M. Wt: 535.3 g/mol
InChI Key: SPKLBIKKHWTZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etioporphyrin I nickel is a useful research compound. Its molecular formula is C32H36N4Ni and its molecular weight is 535.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrogenation and Hydrodemetalation (HDM) Reactions

Ni-Etio undergoes hydrodemetalation via three consecutive kinetic steps in the presence of CoO-MoO₃/Al₂O₃ catalysts :

Step Reaction Order (Metal) Reaction Order (H₂) Intermediate
Hydrogenation1st1stNickel etiochlorin
Reversible dehydrogenation1st (intermediate)0th
Irreversible hydrogenolysis1st (intermediate)2ndDemetalated product

The first step produces nickel etiochlorin, identified as a key intermediate via UV/Vis spectroscopy . Hydrogen pressure critically influences reaction rates, with higher pressures accelerating hydrogenolysis (3rd step) .

Oxidative Dehydrogenative Coupling

Ni-Etio participates in oxidative coupling reactions to form conjugated polymers. Under oCVD (oxidative chemical vapor deposition) conditions:

  • Reactants : Ni-Etio monomers

  • Conditions : 150–200°C, oxidative atmosphere

  • Product : Conjugated porphyrin polymer films (e.g., pNiDCOOMePP )

  • Evidence : Broadened Soret/Q-bands in UV/Vis/NIR spectra confirm extended π-conjugation .

These polymers exhibit catalytic activity in the oxygen evolution reaction (OER) with overpotentials comparable to noble-metal catalysts .

Redox Reactions and Electron Transfer

Ni-Etio undergoes reversible one-electron reductions and coordinates with Lewis bases:

Reaction Conditions Product EPR Parameters (g-values)
Reduction (Ni²⁺ → Ni⁺)Electrochemical (E = -0.23 V)Ni⁺(STPP)g₁=2.109, g₂=2.040, g₃=2.030
Coordination with SO₂Gaseous SO₂ exposureNi⁺(STPP)(SO₂)g₁=2.187, g₂=2.087, g₃=2.075
Binding to nitrogenous basesAmines/pyridines in solutionFive-/six-coordinate Ni⁺ complexesg₁=2.414 (1-MeIm adduct)

Axial ligand binding switches the principal axis orientation of the g-tensor, indicating structural reorganization .

Synthetic Reactions and Metallation

Industrial-scale synthesis involves:

  • Bromination : Kryptopyrrole → Monobromo-dipyrromethene (ethyl acetate solvent, 80% yield) .

  • Cyclization : Formic acid-mediated tetramerization → Etioporphyrin-I dihydrobromide .

  • Metallation : Reaction with NiCl₂·6H₂O in DMF at 100°C (95% purity) .

Key purification steps include TFA/CH₂Cl₂ precipitation and acetone washes to remove oily byproducts .

Solvent Interactions and Crystallization

Crystallization kinetics vary with solvent interactions:

Solvent Solute-Solvent Bond Strength Step Growth Rate (nm/s)
ButanolWeak0.12
DMSOStrong0.08
HexanolModerate0.10

Despite weaker bonds, butanol enables faster growth due to lower viscosity . Metastable intermediate complexes form during kink integration .

Properties

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Pictograms

Irritant

Origin of Product

United States

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